molecular formula C11H14N4 B092309 1-(Pyrrolidin-1-ylmethyl)benzotriazole CAS No. 19213-23-1

1-(Pyrrolidin-1-ylmethyl)benzotriazole

Cat. No.: B092309
CAS No.: 19213-23-1
M. Wt: 202.26 g/mol
InChI Key: URXUWDKSGHWDFQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)benzotriazole is a heterocyclic compound with the molecular formula C₁₁H₁₄N₄ It is characterized by the presence of a benzotriazole ring substituted with a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-1-ylmethyl)benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with pyrrolidine in the presence of a suitable base. The reaction typically proceeds as follows:

    Starting Materials: Benzotriazole and pyrrolidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.

    Procedure: Benzotriazole is dissolved in the solvent, and pyrrolidine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-ylmethyl)benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxides, while reduction can produce benzotriazole amines. Substitution reactions result in various substituted benzotriazole derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)benzotriazole has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. It may act as a scaffold for the development of new drugs targeting specific biological pathways.

    Material Science: this compound is used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)benzotriazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The pyrrolidinylmethyl group enhances the compound’s solubility and bioavailability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-(Pyrrolidin-1-ylmethyl)benzotriazole can be compared with other benzotriazole derivatives and pyrrolidine-containing compounds:

    Benzotriazole Derivatives: Compounds such as 1-methylbenzotriazole and 1-phenylbenzotriazole share the benzotriazole core but differ in their substituents. These differences influence their chemical reactivity and applications.

    Pyrrolidine-Containing Compounds: Compounds like 1-(pyrrolidin-1-ylmethyl)pyrrole and 1-(pyrrolidin-1-ylmethyl)imidazole contain the pyrrolidine group but differ in their heterocyclic rings. These variations affect their biological activity and synthetic utility.

The uniqueness of this compound lies in its combination of the benzotriazole and pyrrolidine moieties, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUWDKSGHWDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274876
Record name 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19213-23-1
Record name 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Pyrrolidinylmethyl)benzotriazole, mixture of Bt1 and Bt2 isomers
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